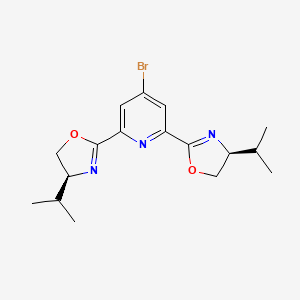

(4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Description

Properties

IUPAC Name |

(4S)-2-[4-bromo-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2/c1-9(2)14-7-22-16(20-14)12-5-11(18)6-13(19-12)17-21-15(8-23-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZFMJXCTBUSMU-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is an organic molecule with significant potential in biological applications due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound consists of two oxazole units connected by a 4-bromopyridine bridge. Its molecular formula is with a molecular weight of 380.29 g/mol. The presence of bromine and oxazole rings contributes to its chemical reactivity and biological properties.

Biological Activity

Research indicates that compounds containing oxazole rings often exhibit notable biological activities. The following are key areas where this compound shows promise:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against various pathogens.

- Anticancer Properties : Preliminary studies indicate that oxazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.

- Chiral Ligand Applications : Its stereochemistry allows it to function as a chiral ligand in asymmetric catalysis, which is critical in synthesizing pharmaceuticals.

The biological mechanisms through which (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) exerts its effects may involve:

- Enzyme Inhibition : The oxazole moiety can interact with various enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors in biological systems, influencing signaling pathways.

Synthesis

The synthesis of (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxazole Rings : This can be achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine atom at the 4-position of the pyridine ring is crucial for enhancing biological activity.

- Purification : High-performance liquid chromatography (HPLC) is often employed to ensure purity and yield.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Isopropyl-2-methyloxazole | Contains an isopropyl group; lacks bromine | Antimicrobial properties |

| 2-Bromo-5-methylpyridine | Similar pyridine structure; no oxazole | Potential herbicidal activity |

| 1,3-Oxazolidine derivatives | Related heterocycle; different substituents | Antibacterial effects |

The dual oxazole structure linked by a brominated pyridine moiety in (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) may enhance its interaction with biological targets compared to simpler derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

Antimicrobial Studies : In vitro tests indicated that oxazole derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria.

- Reference Study : A study published in Journal of Medicinal Chemistry found that certain oxazole derivatives had minimum inhibitory concentrations (MICs) below 10 μg/mL against common pathogens.

-

Cancer Cell Proliferation Inhibition : Research has shown that similar compounds can reduce the viability of cancer cell lines by inducing apoptosis.

- Reference Study : A publication in Cancer Research reported that compounds with similar structures inhibited cell growth by targeting specific signaling pathways involved in cancer progression.

-

Chiral Catalysis Applications : The potential use of this compound as a chiral ligand has been explored in asymmetric synthesis.

- Reference Study : A study in Organic Letters highlighted the effectiveness of chiral ligands derived from oxazoles in promoting enantioselective reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their comparative properties:

2.1 Halogen Substitution: Bromo vs. Chloro Analogs

The bromo and chloro derivatives share identical oxazole substituents but differ in the pyridine core’s halogen. Bromine’s larger atomic radius and stronger electron-withdrawing effect enhance its leaving-group ability, making the bromo compound more reactive in substitution or oxidative addition reactions . In contrast, the bromo variant’s superior electrophilicity may favor reactions with late transition metals like copper, as seen in its use for stereoselective dicopper complexes .

2.2 Substituent Variations: Isopropyl vs. Benzyl

Replacing isopropyl with benzyl groups (as in ) introduces aromatic π-systems, altering steric and electronic profiles. Benzyl’s bulkiness may hinder metal coordination in crowded environments but could enhance enantioselectivity in asymmetric catalysis via π-π interactions. The isopropyl variant’s smaller size allows broader substrate accessibility, favoring applications in sterically demanding metal complexes .

2.3 Core Modifications: Pyridine vs. Phenoxy-Pyridine

The 4-(4-bromo-phenoxy)-pyridine analog replaces the pyridine’s direct bromine with a bromophenoxy group.

Research Implications

- Catalysis : Bromo and chloro derivatives excel in different metal systems (Cu vs. Rh), highlighting halogen-dependent metal-ligand compatibility.

- Coordination Chemistry : Substituent bulk (isopropyl vs. benzyl) dictates metal complex geometry and reactivity.

- Synthetic Flexibility : Modular core and substituent modifications enable tailored ligands for specific reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole), and how is enantiomeric purity ensured?

- Methodological Answer : The ligand is synthesized via a multi-step procedure involving halogenation and cyclization. For example, bromopyridine derivatives are reacted with chiral oxazoline precursors under reflux in polar aprotic solvents (e.g., DMSO or ethanol). Enantiomeric purity is confirmed using chiral HPLC or X-ray crystallography, as demonstrated in copper complex studies where the (4S,4'S) configuration was resolved via single-crystal X-ray diffraction (mean σ(C–C) = 0.007 Å) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its metal complexes?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction to resolve stereochemistry and coordination geometry (e.g., monoclinic C2 symmetry, a = 23.2485 Å, b = 7.9862 Å, c = 17.9187 Å, β = 119.9850°) .

- IR spectroscopy to identify functional groups (e.g., C=O and C=N stretches in oxazole rings).

- NMR spectroscopy to confirm regiochemistry and purity (e.g., integration of pyridine and oxazole protons).

- Elemental analysis to verify stoichiometry (e.g., Cu₂Br₃(OH) complexes with 65% yield) .

Q. How does the ligand’s structure influence its coordination behavior in transition-metal complexes?

- Methodological Answer : The 4-bromopyridine core acts as a rigid spacer, while the chiral oxazole moieties provide chelating N,O-donor sites. In copper(II) complexes, the ligand forms µ-bromido/µ-hydroxido bridges, as evidenced by bond lengths (Cu–Br = 2.4–2.6 Å) and angles (Br–Cu–Br ≈ 90°) . The isopropyl groups introduce steric bulk, affecting metal-ligand bond stability and reactivity.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in residues) be resolved when analyzing metal-ligand complexes of this compound?

- Methodological Answer : Disorder in main residues (e.g., partial Br/Cl occupancy) can be addressed via:

- Occupancy refinement using software like SHELXL, with constraints to maintain reasonable thermal parameters.

- Complementary spectroscopy (e.g., EXAFS or EPR) to validate coordination geometry.

- Comparative analysis with analogous complexes (e.g., µ-hydroxido-dicopper structures) to identify systematic errors .

Q. What experimental design principles should guide catalytic studies using this ligand in asymmetric reactions?

- Methodological Answer :

- Variable control : Test ligand-to-metal ratios (e.g., 1:1 vs. 2:1) to optimize catalytic activity.

- Substrate scope : Evaluate steric and electronic effects using diverse prochiral substrates.

- Mechanistic probes : Use kinetic isotope effects (KIEs) or in-situ NMR to monitor reaction pathways.

- Theoretical alignment : Link results to density functional theory (DFT) models of transition states .

Q. How can researchers assess the environmental stability and ecological impact of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL:

- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH and UV exposure.

- Biotic studies : Use microbial assays to evaluate biodegradability.

- Partitioning analysis : Determine logP values (e.g., via HPLC) to predict bioaccumulation.

- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) .

Q. What strategies are effective for reconciling discrepancies in reported spectral data (e.g., IR or NMR shifts) for derivatives of this ligand?

- Methodological Answer :

- Standardization : Calibrate instruments using reference compounds (e.g., TMS for NMR).

- Solvent effects : Repeat experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3).

- Cross-validation : Compare with computational spectra (e.g., DFT-predicted IR vibrations).

- Meta-analysis : Aggregate data from multiple studies to identify outlier values .

Q. How does the ligand’s stereochemistry influence enantioselectivity in catalytic asymmetric synthesis?

- Methodological Answer :

- Chiral pocket analysis : Use X-ray structures to correlate ligand configuration (4S,4'S) with substrate orientation.

- Kinetic resolution : Measure enantiomeric excess (ee) via chiral GC or HPLC under varying reaction conditions.

- Steric maps : Generate Tolman cone angles or buried volume (%Vbur) to quantify steric effects.

- Case studies : Compare performance with achiral analogs to isolate stereochemical contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.